(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide, also known as GDC-0326, is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). [] PI3Kα plays a critical role in various cellular processes, including growth, proliferation, survival, and metabolism. [] GDC-0326 is classified as a small molecule kinase inhibitor and is primarily used in scientific research to investigate the role of PI3Kα in various diseases, particularly cancer. [, , ]
GDC-0326 is a selective inhibitor of phosphoinositide 3-kinase alpha, a critical enzyme involved in various cellular processes, including growth, proliferation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to target the phosphoinositide 3-kinase signaling pathway, which is often dysregulated in tumors.
GDC-0326 was developed as part of a broader effort to create targeted therapies for cancer. It belongs to the class of small molecular agents designed to inhibit specific enzymes involved in cancer cell signaling pathways. The compound is classified under the category of phosphoinositide 3-kinase inhibitors, which are being investigated for their roles in oncology and other diseases.
The synthesis of GDC-0326 has been described in various studies, highlighting practical routes that leverage existing chemical methodologies. One notable approach involves the use of a key tetracyclic benzoxazepine structure as a foundation for developing the compound. The synthesis typically includes several steps involving reactions such as cyclization and functional group modifications to achieve the desired pharmacological profile.
A practical synthesis route reported by Koenig et al. emphasizes the importance of optimizing reaction conditions to enhance yield and purity while minimizing by-products. This synthesis strategy has been crucial for scaling up production for further biological testing and clinical applications .
The molecular structure of GDC-0326 features a complex arrangement typical of benzoxazepine derivatives. The compound's chemical formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 313.36 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The three-dimensional conformation of GDC-0326 allows it to fit into the active site of phosphoinositide 3-kinase alpha effectively, facilitating selective inhibition . Structural analyses using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its binding interactions with the target enzyme.
The synthesis of GDC-0326 involves several key reactions:
These reactions are carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations .
GDC-0326 exerts its effects primarily by inhibiting phosphoinositide 3-kinase alpha, leading to a downstream reduction in Akt signaling activity. This inhibition disrupts several cellular processes:
The effectiveness of GDC-0326 in inducing these cellular responses has been demonstrated in various preclinical models, suggesting its potential utility in cancer therapy.
GDC-0326 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into effective therapeutic agents .
GDC-0326 is primarily explored for its applications in cancer therapy due to its ability to selectively inhibit phosphoinositide 3-kinase alpha. Research indicates that it may be particularly effective against tumors exhibiting overactive phosphoinositide 3-kinase signaling pathways.
GDC-0326 [(S)-2-((2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide] is an organic heterotricyclic compound with the molecular formula C₁₉H₂₂N₆O₃ and a molecular weight of 382.42 g/mol (CAS Registry Number: 1282514-88-8) [6] [7] [8]. The compound features a benzoxazepine core structure substituted with a 1-(propan-2-yl)-1H-1,2,4-triazol-5-yl group at position 2 and an [(2S)-1-amino-1-oxopropan-2-yl]oxy group at position 9 [6]. This molecular architecture incorporates several critical structural elements:
Table 1: Structural and Physicochemical Properties of GDC-0326
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₂N₆O₃ | Defines elemental composition |
Molecular Weight | 382.42 g/mol | Impacts pharmacokinetic properties |
CAS Number | 1282514-88-8 | Unique chemical identifier |
Chiral Centers | One (S-configuration) | Critical for target binding affinity |
Thermodynamic Solubility (pH 7.4) | 82 μg/mL | Influences bioavailability |
Permeability (MDCK cells) | High | Predicts good intestinal absorption |
X-ray crystallographic studies (PDB ID: 5DXT) reveal that GDC-0326 binds within the ATP-binding cleft of PI3Kα, forming critical interactions with non-conserved residues that confer its exceptional isoform selectivity [5] [7]. The compound exhibits optimal physicochemical properties for oral administration, including high solubility in DMSO (76 mg/mL) and ethanol (19 mg/mL), though it is insoluble in aqueous solutions without appropriate formulation [3] [8]. These properties contribute to its favorable in vivo pharmacokinetic profile, including consistently low clearance and high oral bioavailability across preclinical species [1] [3].
GDC-0326 demonstrates exceptional selectivity for PI3Kα over other class I PI3K isoforms, as quantified through comprehensive enzymatic assays. The inhibitor exhibits a binding affinity (Kᵢ) of 0.2 nM for PI3Kα, making it one of the most potent PI3Kα inhibitors reported [1] [3] [8]. This high potency is complemented by remarkable selectivity:
Table 2: Isoform Selectivity Profile of GDC-0326
PI3K Isoform | Kᵢ (nM) | Selectivity Ratio vs. PI3Kα |
---|---|---|
PI3Kα | 0.2 | 1 |
PI3Kδ | 4 | 20 |
PI3Kγ | 10.2 | 51 |
PI3Kβ | 26.6 | 133 |
The molecular basis for this selectivity stems from strategic interactions with non-conserved residues within the PI3Kα binding pocket. Specifically, the benzoxazepine core and triazole substituent exploit a selectivity pocket lined by Lys802, Tyr836, and Gln859—residues that differ in other PI3K isoforms [5] [7]. This binding mode avoids the conserved methionine "gatekeeper" residue (M772 in PI3Kα) that is common to all class I isoforms, thereby minimizing off-target inhibition [5] [7].
Beyond lipid kinase selectivity, GDC-0326 demonstrates exceptional specificity across the broader kinome. In a comprehensive panel of 235 diverse kinases, only a single kinase was inhibited >50% when tested at 1 μM GDC-0326 [1] [4]. This high selectivity translates to functional specificity in cellular models, where GDC-0326 effectively suppresses PI3Kα-dependent signaling without disrupting unrelated kinase pathways. The compound is not an inhibitor of major cytochrome P450 enzymes (IC₅₀ >10 μM against 3A4, 2C9, 1A2, 2C19, and 2D6), suggesting a low potential for metabolic drug-drug interactions [1] [3].
The functional consequences of PI3Kα inhibition by GDC-0326 extend beyond direct antiproliferative effects. Research demonstrates that GDC-0326 induces necroptosis in colorectal cancer cells by modulating RIPK1 and RIPK3 pathways [2]. This programmed necrotic cell death mechanism provides a therapeutic advantage in apoptosis-resistant cancers. Furthermore, GDC-0326 synergizes with 5-fluorouracil (5-Fu) in colorectal cancer models, enhancing antitumor efficacy through increased tumor necrosis without augmenting toxicity [2]. The EC₅₀ value for antiproliferative activity against human PC-3 prostate cancer cells is 2.2 μM when measured after 4 days using luminescence-based assays [1] [4].
The development of GDC-0326 exemplifies the evolution of structure-guided drug design to overcome challenges in kinase inhibitor selectivity. The journey began with the recognition that PI3Kα harbors frequent gain-of-function mutations in solid tumors (particularly breast, colorectal, and endometrial cancers), making it a compelling oncology target [5] [7]. Initial PI3K inhibitors demonstrated limited isoform selectivity, leading to dose-limiting toxicities from off-target inhibition of PI3Kβ (linked to insulin resistance and hyperglycemia) and PI3Kδ/γ (associated with immune dysfunction) [5].
Lead optimization efforts focused on the benzoxazepine scaffold, identified as a privileged structure for PI3K inhibition. Researchers exploited structural differences in the affinity pocket of PI3Kα compared to other isoforms, specifically targeting Gln859—a residue that differs from the corresponding Trp812 in PI3Kβ [5] [7]. The rational design strategy involved:
This approach yielded compounds with unprecedented PI3Kα selectivity over PI3Kβ, a significant breakthrough given the 95% sequence identity in their kinase domains [5] [7]. GDC-0326 emerged as the clinical candidate following extensive structure-activity relationship studies and optimization of absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrated high stability in human and rat liver microsomes, with good correlation between in vitro stability and in vivo clearance in rats [1] [3].
In preclinical efficacy studies, daily oral administration of GDC-0326 produced dose-dependent tumor growth inhibition across multiple xenograft models:
These studies established the proof-of-concept for selective PI3Kα inhibition as a viable therapeutic strategy in PIK3CA-driven cancers. The compound's favorable preclinical safety profile (evidenced by <10% body weight loss at efficacious doses) and pharmacokinetic properties supported its advancement into clinical development [1] [3]. GDC-0326 represents a milestone in isoform-selective PI3K inhibitor development, demonstrating that high selectivity can be achieved against closely related lipid kinases through structure-guided design that exploits subtle differences in non-conserved residues.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7